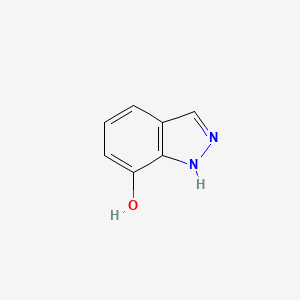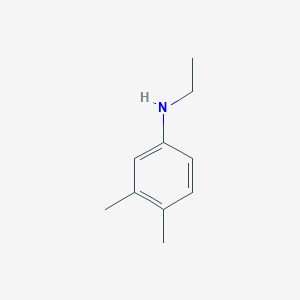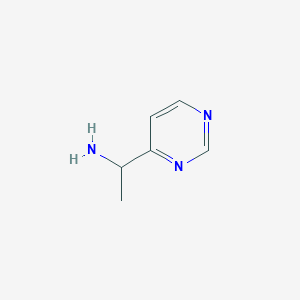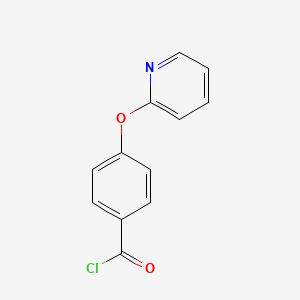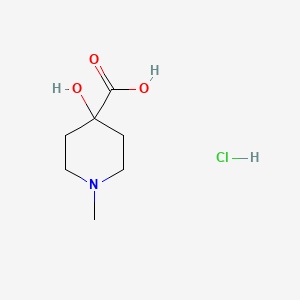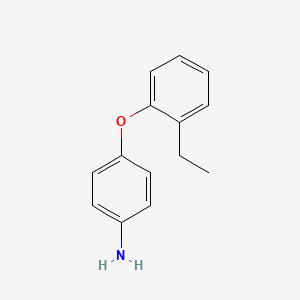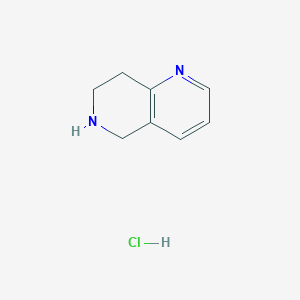
(4-nitro-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-nitro-1H-pyrrol-2-yl)methanol” is a chemical compound with the CAS Number: 30078-13-8 . It has a molecular weight of 142.11 and its linear formula is C5H6N2O3 .
Molecular Structure Analysis
The molecular structure of “(4-nitro-1H-pyrrol-2-yl)methanol” can be represented by the canonical SMILES string: C1=C(NC=C1N+[O-])CO . This indicates that the molecule contains a pyrrole ring with a nitro group at the 4-position and a methanol group attached to the 2-position of the pyrrole ring .Physical And Chemical Properties Analysis
“(4-nitro-1H-pyrrol-2-yl)methanol” is a solid compound with a melting point of 92 - 94 degrees Celsius . It has a molecular weight of 142.12 and a molecular formula of C5H6N2O3 . The compound has 3 H-Bond acceptors and 2 H-Bond donors .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Reduction of related compounds, including (2-nitrophenyl)(1H-pyrrol-2-yl)methanone, leads to the synthesis of novel compounds such as the pyrrolo[1,2-b]cinnolin-10-one ring system. This demonstrates its utility in creating new chemical structures with potential applications in various fields (Kimbaris & Varvounis, 2000).
Formation of Molecular Complexes : Studies have shown that compounds like 4-(5-nitro-1H-indazol-3-yl)piperazin-1-ium 3,5-dinitroindazolide, which include similar molecular structures, can form complex molecular assemblies, highlighting their potential in molecular engineering and design (Gzella & Wrzeciono, 1995).
Metal Complex Synthesis and Catalysis : Nickel complexes with ligands similar to (4-nitro-1H-pyrrol-2-yl)methanol have been synthesized and applied in catalytic processes like the oligomerization of ethylene. This showcases its role in catalytic applications and the synthesis of metal complexes (Kermagoret & Braunstein, 2008).
Catalysis and Chemical Reactions
Electrocatalysis in Fuel Cells : Studies on Ni foam-supported Pd nanomaterials for electro-catalyzing methanol oxidation highlight the relevance of compounds like (4-nitro-1H-pyrrol-2-yl)methanol in developing high-performance materials for green energy applications (Niu, Zhao, & Lan, 2016).
Electro-oxidation of Methanol : Research on the use of nickel as a catalyst for the electro-oxidation of methanol in an alkaline medium provides insights into its potential applications in energy technologies and chemical synthesis (Rahim, Hameed, & Khalil, 2004).
Pharmaceutical and Biomedical Applications
- Antimicrobial and Antiinflammatory Studies : Compounds derived from similar molecular structures have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating potential pharmaceutical applications (Narayana et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(4-nitro-1H-pyrrol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-3-4-1-5(2-6-4)7(9)10/h1-2,6,8H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVBUWEIJAYLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618461 |
Source


|
| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitro-1H-pyrrol-2-yl)methanol | |
CAS RN |
30078-13-8 |
Source


|
| Record name | (4-Nitro-1H-pyrrol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



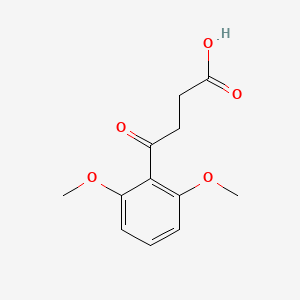
![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)


